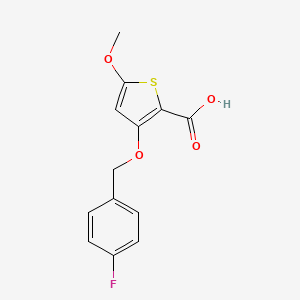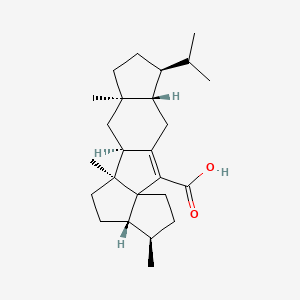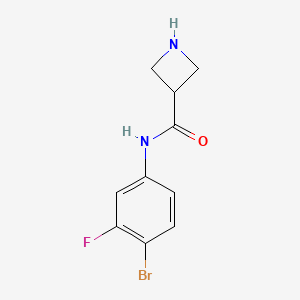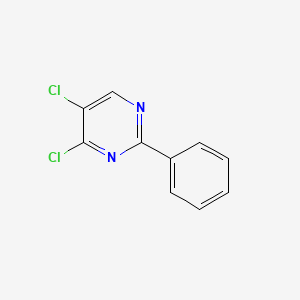
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: is a synthetic organic compound that belongs to the class of amino acid derivatives. It features a tert-butyl ester group, an amino group, and an imidazole ring, making it a versatile molecule in various chemical and biological applications. This compound is often used in research settings due to its unique structural properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as histidine and tert-butyl bromoacetate.
Protection of Functional Groups: The amino group of histidine is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).
Esterification: The protected histidine is then reacted with tert-butyl bromoacetate in the presence of a base such as triethylamine to form the ester.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, targeting the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies. Its imidazole ring is particularly interesting for interactions with metal ions and other biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: A naturally occurring amino acid with a similar imidazole ring structure.
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)acetate: A closely related compound with a different ester group.
Boc-Histidine: A protected form of histidine used in peptide synthesis.
Uniqueness
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is unique due to its combination of a tert-butyl ester group and an imidazole ring. This combination provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13) |
Clave InChI |
XQFREXXPLPDFGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CN=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)


![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)

![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)



![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)



